4-Chloro-2-fluoro-6-iodobenzaldehyde
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Overview
Description
4-Chloro-2-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodobenzaldehyde typically involves halogen exchange reactions. One common method is the halogenation of 2-fluoro-4-iodobenzaldehyde using chlorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-6-iodobenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The compound can participate in various pathways, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
4-Iodobenzaldehyde: Lacks both chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H3ClFIO |
---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
InChI Key |
VDTLLNFVVOTEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)I)Cl |
Origin of Product |
United States |
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